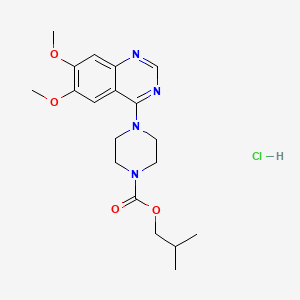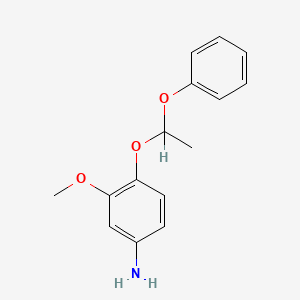![molecular formula C27H38N2O8 B1678032 (1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate CAS No. 2589-47-1](/img/structure/B1678032.png)
(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prajmalium bitartrate is a pharmaceutical compound primarily used in the treatment of cardiovascular diseases, particularly arrhythmias. It is a small molecule drug with the molecular formula C27H38N2O8 . Prajmalium bitartrate is known for its ability to modulate ion channels within cardiac cells, thereby stabilizing the electrical activity of the heart and preventing abnormal heart rhythms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prajmalium bitartrate is synthesized through the modification of ajmaline, a natural alkaloid derived from the Rauvolfia plant. The synthesis involves the addition of a propyl group to ajmaline, followed by the formation of the bitartrate salt . The reaction conditions typically include the use of solvents such as methanol and ether, and the process may involve crystallization steps to purify the final product .
Industrial Production Methods
In industrial settings, the production of prajmalium bitartrate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, and it often includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Prajmalium bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of prajmalium bitartrate include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of prajmalium bitartrate include various oxidized, reduced, and substituted derivatives, which may have different pharmacological properties and applications .
Scientific Research Applications
Prajmalium bitartrate has a wide range of scientific research applications, including:
Mechanism of Action
Prajmalium bitartrate exerts its effects by modulating ion channels within cardiac cells, particularly sodium and potassium channels. By affecting these channels, it helps to stabilize the electrical activity of the heart, thereby preventing abnormal heart rhythms. This modulation of ion channels assists in prolonging the refractory period of cardiac tissue, which helps to prevent premature contractions that can lead to arrhythmias . The drug exhibits a selective affinity for rapidly depolarizing cells, which are often responsible for the initiation and maintenance of abnormal heart rhythms .
Comparison with Similar Compounds
Similar Compounds
Ajmaline: A natural alkaloid from which prajmalium bitartrate is derived.
Disopyramide: Another antiarrhythmic drug that is often compared with prajmalium bitartrate in clinical studies.
Uniqueness
Prajmalium bitartrate is unique in its improved bioavailability and selective affinity for rapidly depolarizing cells, which enhances its efficacy in preventing arrhythmias compared to ajmaline . Additionally, its ability to modulate both sodium and potassium channels distinguishes it from other antiarrhythmic drugs like disopyramide, which primarily affects sodium channels .
Properties
CAS No. |
2589-47-1 |
|---|---|
Molecular Formula |
C27H38N2O8 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,15R,16S,17S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C23H33N2O2.C4H6O6/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23;5-1(3(7)8)2(6)4(9)10/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t13-,14-,17-,18-,19-,20-,21?,22+,23+,25-;1-,2-/m01/s1 |
InChI Key |
VZAUGYDMVQSQAO-CJSYADHKSA-M |
SMILES |
CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O.C(C(C(=O)[O-])O)(C(=O)O)O |
Isomeric SMILES |
CCC[N@@+]12[C@H]3C[C@@H]([C@@H]([C@H]1O)CC)[C@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)C4O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O.C(C(C(=O)[O-])O)(C(=O)O)O |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prajmalium bitartrate; Neo-gilurytmal; NPAP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)


